AZD7687

DGAT1 inhibition metabolic disease IC50 comparison

AZD7687 is the reference DGAT1 inhibitor for metabolic research. With IC50 80 nM (hDGAT1) and >400-fold selectivity over ACAT1, it uniquely enables intestinal DGAT1 studies without confounding off-target effects. Its documented dose-dependent GI side effect profile makes it the ideal reference for validating preclinical GI intolerance models—critical for screening next-generation DGAT1 programs. Supported by published cross-species PK/PD data, AZD7687 benchmarks head-to-head comparisons with other clinical candidates (PF-04620110, Pradigastat) to dissect SAR and clinical outcomes. Essential for ex vivo/in vivo intestinal DGAT1 studies.

Molecular Formula C21H25N3O3
Molecular Weight 367.4 g/mol
CAS No. 1166827-44-6
Cat. No. B605777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD7687
CAS1166827-44-6
SynonymsAZD-7687;  AZD 7687;  AZD7687.
Molecular FormulaC21H25N3O3
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C(=N1)C)C(=O)N)C2=CC=C(C=C2)C3CCC(CC3)CC(=O)O
InChIInChI=1S/C21H25N3O3/c1-12-19(24-20(21(22)27)13(2)23-12)17-9-7-16(8-10-17)15-5-3-14(4-6-15)11-18(25)26/h7-10,14-15H,3-6,11H2,1-2H3,(H2,22,27)(H,25,26)
InChIKeyYXFNPRHZMOGREC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD7687 (CAS 1166827-44-6): A Well-Characterized, Selective DGAT1 Inhibitor for Metabolic Research


AZD7687 (also known as AZD-7687) is a synthetic small molecule that functions as a potent and reversible inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), with an in vitro IC50 of 80 nM for the human enzyme [1]. Developed by AstraZeneca, it was advanced to Phase 1 clinical trials for type 2 diabetes and obesity [2]. The compound is a member of the pyrazinecarboxamide class, with a molecular weight of 367.44 g/mol and favorable physicochemical properties, including compliance with Lipinski's rules and a topological polar surface area of 106.17 Ų [3].

Why Substituting AZD7687 with Other DGAT1 Inhibitors Like Pradigastat or PF-04620110 is Scientifically Unjustified


DGAT1 inhibitors are a chemically diverse class with significant variations in core scaffold, potency, and especially off-target selectivity. For example, AZD7687, Pradigastat, and PF-04620110 share the same nominal target but differ substantially in their absolute IC50 values (80 nM vs. 57-157 nM vs. 19 nM, respectively) and their potential for non-specific interactions [1]. Critically, these potency metrics alone are not reliably predictive of in vivo efficacy or, more importantly, their distinct adverse effect profiles [2]. The specific balance of gut DGAT1 inhibition, systemic exposure, and off-target liabilities is unique to each molecule, making them non-interchangeable tools for mechanistic or translational studies.

Quantitative Evidence Differentiating AZD7687 from PF-04620110, Pradigastat, and T-863


Direct Comparison of In Vitro Potency Against Human DGAT1: AZD7687 vs. PF-04620110

While PF-04620110 is a more potent inhibitor of human DGAT1 in vitro (IC50 = 19 nM), AZD7687 exhibits an IC50 of 80 nM [1]. This difference of 61 nM (or 4.2-fold) is significant and defines distinct concentration-response relationships for the two compounds.

DGAT1 inhibition metabolic disease IC50 comparison

Comparative Selectivity Over ACAT1: Mitigating Off-Target Lipid Effects

A key differentiator for AZD7687 is its exquisite selectivity for DGAT1 over the related enzyme Acyl-CoA Cholesterol Acyltransferase 1 (ACAT1). The compound demonstrates a >400-fold selectivity, with an ACAT1 IC50 of 34 µM compared to its 80 nM for DGAT1 . This selectivity profile was a primary objective of the lead optimization program.

target selectivity ACAT1 lipid metabolism

In Vivo Pharmacodynamic Efficacy: Reduction in Postprandial Triglyceride Excursion

In a first-in-human single-dose study, AZD7687 demonstrated robust target engagement in the gut. At oral doses of ≥5 mg, the compound markedly decreased the incremental area under the curve (iAUC) for postprandial serum triglycerides by >75% relative to baseline and was significantly different from placebo (p < 0.0001) [1]. This provides a benchmark for in vivo DGAT1 inhibition against which other compounds can be compared.

postprandial triglyceride pharmacodynamics clinical trial

Characterized Adverse Effect Profile: Dose-Dependent Gastrointestinal Intolerance

The clinical development of AZD7687 was halted due to a clear, dose-dependent relationship with gastrointestinal (GI) adverse events, primarily nausea, vomiting, and diarrhea, which limited dose escalation [1]. A subsequent study confirmed that this GI intolerance was linked to alterations in gut lipid handling and hormone secretion [2]. This well-characterized on-target toxicity profile is a key differentiator from compounds like PF-04620110 or Pradigastat, where GI effects are either less pronounced or not as extensively documented in the same context.

side effects gastrointestinal safety pharmacology

Optimal Use Cases for AZD7687 in Metabolic and Translational Research


Investigating the Mechanism of DGAT1-Dependent Gut Lipid Handling

AZD7687 is the tool of choice for ex vivo or in vivo studies requiring the specific and potent inhibition of intestinal DGAT1. Its >400-fold selectivity over ACAT1 ensures that observed effects on chylomicron synthesis, lipid absorption, and incretin secretion are not confounded by off-target lipid enzyme inhibition [1][2].

Modeling On-Target GI Toxicity in Preclinical Species

Given its well-documented and dose-dependent GI side effect profile in humans, AZD7687 serves as an ideal reference compound for establishing or validating preclinical models of DGAT1 inhibitor-induced gastrointestinal intolerance [1]. This is valuable for screening next-generation DGAT1 inhibitors designed to avoid this specific liability.

Benchmarking in Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

The extensive clinical and preclinical PK/PD data for AZD7687, including a published cross-species model describing its effect on plasma triglyceride time-courses, makes it a robust benchmark for evaluating new DGAT1-targeting compounds or for validating novel analytical methodologies like the Oral Lipid Tolerance Test (OLTT) [1].

Comparative Pharmacology Studies with Other DGAT1 Inhibitors

AZD7687 is an essential component of any comparative panel of DGAT1 inhibitors. Its distinct combination of in vitro potency (IC50 = 80 nM), high ACAT1 selectivity, and well-defined in vivo profile allows for a nuanced, head-to-head comparison with other clinical candidates like PF-04620110 (more potent in vitro) or Pradigastat (different selectivity profile) to dissect structure-activity relationships and clinical outcomes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD7687

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.